4-(Trifluoromethoxy)benzene-1,2-diamine
Overview
Description
4-(Trifluoromethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 g/mol . It is a fluorinated aromatic diamine, which means it contains two amino groups (-NH2) attached to a benzene ring that also has a trifluoromethoxy group (-OCF3) at the para position relative to one of the amino groups . This compound is used as a building block in the synthesis of various agrochemical and pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-nitro-1-(trifluoromethoxy)benzene with reducing agents such as iron powder or tin(II) chloride in the presence of hydrochloric acid to yield the desired diamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron powder and tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl).
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(trifluoromethoxy)benzene-1,2-dinitro.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Trifluoromethoxy)benzene-1,2-diamine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Medicine: In the development of pharmaceutical compounds, including inhibitors for inflammatory disorders.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets. For example, as an inhibitor of Caspase-6, it binds to the active site of the enzyme, preventing it from cleaving its substrates and thereby inhibiting its activity. This interaction can help in the study of neurodegenerative diseases where Caspase-6 is implicated .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)benzene-1,2-diamine: Similar structure but with two fluorine atoms instead of three.
2-(Trifluoromethyl)benzene-1,4-diamine: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness
4-(Trifluoromethoxy)benzene-1,2-diamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities, such as enzyme inhibitors .
Properties
IUPAC Name |
4-(trifluoromethoxy)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOKGAUSPFWRMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378798 | |
Record name | 4-(trifluoromethoxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658-89-9 | |
Record name | 4-(trifluoromethoxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethoxy)benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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